Cas no 854703-93-8 (1-(furan-2-yl)ethyl(pentyl)amine)

1-(Furan-2-yl)ethyl(pentyl)amine is a secondary amine derivative featuring a furan ring and a pentyl substituent. This compound is of interest in organic synthesis due to its structural versatility, serving as a potential intermediate for pharmaceuticals, agrochemicals, or specialty chemicals. The furan moiety provides a heterocyclic scaffold that can enhance binding interactions in bioactive molecules, while the pentyl chain contributes to lipophilicity, influencing solubility and permeability. Its amine functionality allows for further derivatization, making it a flexible building block in medicinal and materials chemistry. The compound's stability and reactivity profile make it suitable for controlled synthetic applications under optimized conditions.
1-(furan-2-yl)ethyl(pentyl)amine structure
854703-93-8 structure
商品名:1-(furan-2-yl)ethyl(pentyl)amine
CAS番号:854703-93-8
MF:C11H19NO
メガワット:181.274663209915
MDL:MFCD11141148
CID:5226329
PubChem ID:43177671

1-(furan-2-yl)ethyl(pentyl)amine 化学的及び物理的性質

名前と識別子

    • 2-Furanmethanamine, α-methyl-N-pentyl-
    • n-(1-(Furan-2-yl)ethyl)pentan-1-amine
    • 1-(furan-2-yl)ethyl(pentyl)amine
    • MDL: MFCD11141148
    • インチ: 1S/C11H19NO/c1-3-4-5-8-12-10(2)11-7-6-9-13-11/h6-7,9-10,12H,3-5,8H2,1-2H3
    • InChIKey: SQCKEOVPLYHPSA-UHFFFAOYSA-N
    • ほほえんだ: C(C1OC=CC=1)(C)NCCCCC

1-(furan-2-yl)ethyl(pentyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-32650-5g
[1-(furan-2-yl)ethyl](pentyl)amine
854703-93-8
5g
$1199.0 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1368261-50mg
n-(1-(Furan-2-yl)ethyl)pentan-1-amine
854703-93-8 95%
50mg
¥16524.00 2024-07-28
Enamine
EN300-32650-0.5g
[1-(furan-2-yl)ethyl](pentyl)amine
854703-93-8
0.5g
$397.0 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1368261-500mg
n-(1-(Furan-2-yl)ethyl)pentan-1-amine
854703-93-8 95%
500mg
¥18867.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1368261-250mg
n-(1-(Furan-2-yl)ethyl)pentan-1-amine
854703-93-8 95%
250mg
¥14472.00 2024-07-28
Enamine
EN300-32650-1g
[1-(furan-2-yl)ethyl](pentyl)amine
854703-93-8
1g
$414.0 2023-09-04
Enamine
EN300-32650-5.0g
[1-(furan-2-yl)ethyl](pentyl)amine
854703-93-8
5.0g
$2110.0 2023-02-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1368261-2.5g
n-(1-(Furan-2-yl)ethyl)pentan-1-amine
854703-93-8 95%
2.5g
¥30844.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1368261-100mg
n-(1-(Furan-2-yl)ethyl)pentan-1-amine
854703-93-8 95%
100mg
¥17280.00 2024-07-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01067949-1g
[1-(Furan-2-yl)ethyl](pentyl)amine
854703-93-8 95%
1g
¥3220.0 2024-04-18

1-(furan-2-yl)ethyl(pentyl)amine 関連文献

1-(furan-2-yl)ethyl(pentyl)amineに関する追加情報

1-(Furan-2-yl)ethyl(pentyl)amine: A Comprehensive Overview

The compound 1-(furan-2-yl)ethyl(pentyl)amine, identified by the CAS number 854703-93-8, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of amines, specifically a secondary amine, and its structure consists of a pentyl group attached to an ethyl group, which is further substituted with a furan ring at the 2-position. The furan moiety introduces unique electronic and steric properties, making this compound a subject of interest in both academic and applied research.

Recent studies have highlighted the importance of 1-(furan-2-yl)ethyl(pentyl)amine in the field of organic synthesis. Its ability to act as a versatile building block has been exploited in the construction of complex molecules, particularly in drug discovery and materials science. The furan ring, being an aromatic heterocycle, contributes to the molecule's reactivity and selectivity in various chemical reactions. For instance, researchers have utilized this compound in the synthesis of bioactive compounds, where the furan moiety plays a crucial role in modulating biological activity.

In terms of synthesis, 1-(furan-2-yl)ethyl(pentyl)amine can be prepared through several methods. One common approach involves the alkylation of pentylamine with an appropriately substituted furan derivative. This reaction typically requires mild conditions and can be optimized for high yield and purity. Recent advancements in catalytic methods have further enhanced the efficiency of such syntheses, making this compound more accessible for large-scale production.

The applications of 1-(furan-2-yl)ethyl(pentyl)amine extend beyond organic synthesis. It has been explored as a precursor in the development of advanced materials, such as polymers and nanoparticles. The pentyl group provides hydrophobicity, while the furan ring introduces functional groups that can be further modified for specific applications. For example, this compound has been used in the synthesis of stimuli-responsive polymers, which have potential uses in drug delivery systems and sensors.

From an environmental perspective, the synthesis and application of 1-(furan-2-yl)ethyl(pentyl)amine align with green chemistry principles. Researchers have demonstrated that this compound can be synthesized using renewable feedstocks and energy-efficient processes. Furthermore, its biodegradability has been studied, showing promise for its use in sustainable chemical processes.

In conclusion, 1-(furan-2-yl)ethyl(pentyl)amine, with its unique structure and versatile properties, continues to be a focal point in chemical research. Its role as a building block in organic synthesis, combined with its potential applications in materials science and drug discovery, underscores its importance in modern chemistry. As research progresses, new insights into its properties and applications are expected to emerge, further solidifying its place as a valuable compound in various industries.

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Amadis Chemical Company Limited
(CAS:854703-93-8)1-(furan-2-yl)ethyl(pentyl)amine
A1055634
清らかである:99%/99%
はかる:1g/5g
価格 ($):422.0/1227.0